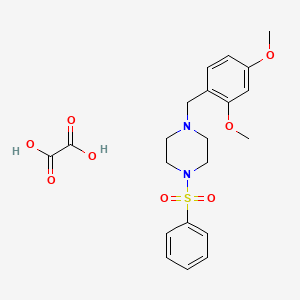

![molecular formula C15H17N3O2 B5549661 2-[(2-呋喃甲基)氨基]-7,7-二甲基-7,8-二氢-5(6H)-喹唑啉酮](/img/structure/B5549661.png)

2-[(2-呋喃甲基)氨基]-7,7-二甲基-7,8-二氢-5(6H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives involves several key steps, including lithiation, reactions with various electrophiles, and cyclization processes. For instance, the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone and its subsequent reaction with electrophiles like D2O, benzophenone, and others leads to the formation of 2-substituted derivatives in very good yields. This method demonstrates the versatility and efficiency of synthesizing quinazolinone derivatives through lithiation and electrophilic substitution (Smith et al., 1996).

Molecular Structure Analysis

Quinazolinone derivatives exhibit a wide range of molecular structures, each with unique characteristics. For example, the crystal structure of a related compound, 6-p-dimethylaminophenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline, highlights the typical structural features of quinazolinones, including their conformation and intermolecular interactions. This analysis provides insights into the molecular basis for the chemical and biological properties of quinazolinones (Bubbly et al., 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that highlight their reactivity and potential for derivatization. For instance, their reaction with electrophiles, demonstrated through lithiation and subsequent reactions, showcases the chemical versatility of quinazolinones. Additionally, one-pot synthesis methods have been developed for quinazolinones, combining cyclization and oxidative dehydrogenation steps to efficiently produce these compounds from simple precursors (Cheng et al., 2013).

科学研究应用

合成和反应性

- 该化合物参与反应,例如通过各种胺与 2-甲酰基-1,3-环己烷二酮衍生物的反应形成 2-氨基亚甲基衍生物。这一过程在合成各种杂环化合物中具有重要意义 (Strakovs 等人,2002).

- 在喹唑啉酮的合成中,该化合物起着关键作用,尤其是在涉及锂化的反应中。已表明它与各种亲电试剂反应生成 2-取代衍生物,为生成不同的喹唑啉酮衍生物提供了一条途径 (Smith 等人,1996).

生物活性研究

- 一些喹唑啉酮,包括所讨论化合物的衍生物,已对其生物活性进行了评估,例如抗菌特性。这些研究对于评估这些化合物的潜在治疗应用至关重要 (Ammar 等人,2011).

- 此外,喹唑啉酮已被合成并评估其抗惊厥活性。这表明在治疗神经系统疾病方面具有潜在应用 (Noureldin 等人,2017).

方法学发展

- 该化合物已用于开发新的合成方法。例如,已经报道了涉及该化合物的单罐合成技术,突出了它在促进更有效的化学合成中的作用 (Cheng 等人,2013).

其他应用

- 除了直接用于合成和生物学研究外,该化合物的衍生物已在其他领域找到应用,例如诱变性研究和对特定生物途径的调节作用,展示了其在科学研究中的多功能性 (Nagao 等人,1981).

属性

IUPAC Name |

2-(furan-2-ylmethylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-15(2)6-12-11(13(19)7-15)9-17-14(18-12)16-8-10-4-3-5-20-10/h3-5,9H,6-8H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLAOSJPDDJIOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

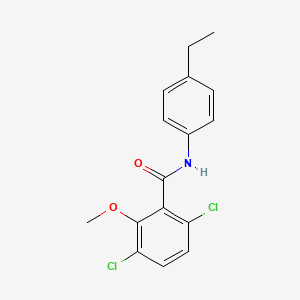

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

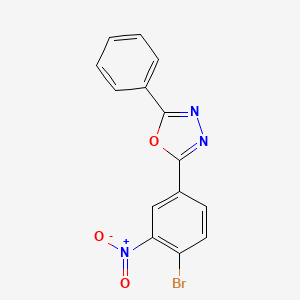

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)